S-tert-Butyl benzenecarbothioate

Description

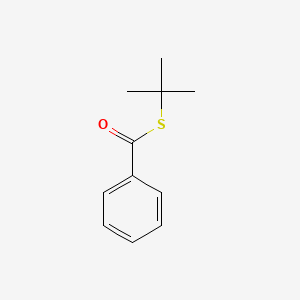

S-tert-Butyl benzenecarbothioate is a thioester compound characterized by a benzene ring linked to a carbothioate group, with a tert-butyl substituent attached to the sulfur atom. This structural motif is significant in medicinal chemistry, particularly in enzyme inhibitor design, where the tert-butyl group enhances lipophilicity and facilitates specific binding interactions. For instance, in class I indole-based inhibitors (Figure 1), the S-tert-butyl group at position three contributes to π-hydrogen bonding with residues such as B-L120 and B-F123 in target enzymes, improving inhibitory potency .

Properties

CAS No. |

13291-44-6 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

S-tert-butyl benzenecarbothioate |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

DGJRGQJQZVPKOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Class I compounds share a core indole scaffold with:

- Position 1 (R1) : Typically occupied by 6-membered heterocycles (e.g., pyridine).

- Position 2: Dimethylbutanoic acid, forming π-H bonds with C-Val21 and C-H27.

- Position 3 : this compound, critical for interactions with B-L120 and B-F123.

- Position 5 (R2) : Varied substituents, such as para-fluoro-2-phenylpyridine, influencing hydrogen bonding with B-A63 and B-R117 .

Structure-Activity Relationship (SAR)

Lipophilicity (cLogP) and substituent steric/electronic properties directly correlate with inhibitory potency. For example:

- Compound 1 : With R1 = 5-methylpyridine and R2 = para-fluoro-2-phenylpyridine, it exhibits IC50 = 0.4 nM and cLogP = 8.06 , the highest activity in its class. The S-tert-butyl group stabilizes binding via hydrophobic interactions and π-H bonding .

- Compound 98 : Lacks the para-fluoro group at R2, resulting in reduced activity (IC50 = 9.0 nM ) despite similar cLogP. This highlights the importance of R2's electronic properties for target engagement .

Binding Interactions

The S-tert-butyl group in benzenecarbothioate derivatives plays a dual role:

Hydrophobic Stabilization : The bulky tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity.

Specific Interactions : Forms π-H bonds with B-L120 and B-F123, critical for orienting the inhibitor within the active site .

Data Table: Key Analogs and Properties

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | cLogP | Key Interactions |

|---|---|---|---|---|---|

| 1 | 5-methylpyridine | para-fluoro-2-phenylpyridine | 0.4 | 8.06 | π-H bonds (B-L120, B-F123); H-bond (B-R117) |

| 98 | 5-methylpyridine | 2-phenylpyridine (no fluoro) | 9.0 | 7.92 | Weaker H-bonding (B-A63); reduced π-H interaction due to lack of para-fluoro |

Research Findings and Implications

- Lipophilicity-Activity Trend : A positive correlation (R² = 0.57) exists between cLogP and inhibitory potency, underscoring the role of hydrophobicity in membrane permeability and target binding .

- Stereoelectronic Effects : Electron-withdrawing groups (e.g., fluorine) at R2 enhance hydrogen-bond acceptor capacity, improving activity.

- Thermodynamic Stability : The S-tert-butyl group's rigid structure minimizes conformational entropy loss upon binding, a key factor in compound 1's high LipE (1.34) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.